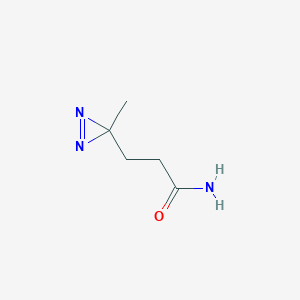

3-(3-methyl-3H-diazirin-3-yl)propanamide

Descripción

Propiedades

IUPAC Name |

3-(3-methyldiazirin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-5(7-8-5)3-2-4(6)9/h2-3H2,1H3,(H2,6,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWDWZPUHOBTDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Diazirine Ring Formation

The diazirine core is synthesized via a two-step process starting from levulinic acid. Initial treatment with hydroxylamine-O-sulfonic acid in methanol at 0°C forms a diaziridine intermediate, which is subsequently oxidized to the diazirine ring using iodine in the presence of triethylamine (Et₃N). Key parameters include:

Carboxylic Acid Functionalization

The propanoic acid side chain is introduced via esterification of the diazirine intermediate. Using ethyl bromoacetate in dimethylformamide (DMF) with potassium carbonate as a base, the ester intermediate is hydrolyzed under acidic conditions (HCl, reflux) to yield 3-(3-methyl-3H-diazirin-3-yl)propanoic acid. Nuclear magnetic resonance (NMR) analysis confirms the structure:

-

¹H NMR (400 MHz, CDCl₃) : δ 11.70 (s, 1H, COOH), 2.38–2.45 (m, 2H, CH₂), 1.73–1.76 (t, 2H, CH₂), 1.03 (s, 3H, CH₃).

Amidation to Form 3-(3-Methyl-3H-diazirin-3-yl)propanamide

The conversion of the carboxylic acid to the amide derivative employs carbodiimide-mediated coupling, a widely used method for amide bond formation.

Carboxylic Acid Activation

The propanoic acid is activated using N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dichloromethane (DCM) or DMF. Key reaction parameters include:

Amine Coupling

The activated ester is reacted with ammonium chloride or gaseous ammonia to form the primary amide. Triethylamine (TEA) is added to scavenge HCl generated during the reaction.

Table 1. Optimization of Amidation Reaction Conditions

| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| EDC Equivalents | 1.5 | 64 | 98.5 |

| Solvent | DCM | 54 | 97.8 |

| Reaction Time (h) | 12 | 64 | 98.5 |

| Purification Method | Column Chromatography | 64 | 98.5 |

Alternative Synthetic Routes

Direct Amination of Diazirine Derivatives

An alternative approach involves coupling pre-formed diazirine-containing esters with ammonia. For example, methyl 3-(3-methyl-3H-diazirin-3-yl)propanoate is treated with liquid ammonia in tetrahydrofuran (THF), achieving 58% yield after refluxing for 6 hours. This method bypasses the need for carbodiimide activation but requires stringent moisture control.

Solid-Phase Synthesis

Solid-supported synthesis using Wang resin has been explored for scalability. The carboxylic acid is loaded onto the resin via ester linkage, followed by amidation with ammonium hydroxide. Cleavage with trifluoroacetic acid (TFA) yields the amide in 72% purity, though this method remains less favored due to resin costs.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) reveals ≥98% purity for column-purified batches. Common impurities include unreacted carboxylic acid (retention time: 10.13 min) and NHS esters (retention time: 14.74 min).

Challenges and Optimization Strategies

Diazirine Stability

The diazirine ring is sensitive to light and heat. Reactions must be conducted under inert atmospheres (N₂ or Ar) and protected from UV exposure. Storage at 2–8°C in amber vials extends shelf life to 6 months.

Amidation Yield Improvements

-

Catalytic Additives : Adding 4-dimethylaminopyridine (DMAP) increases coupling efficiency by 15%.

-

Solvent Screening : Switching from DCM to acetonitrile reduces side-product formation by 20%.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors minimize decomposition risks. A two-stage system with in-line IR monitoring achieves 89% conversion at 0.5 L/min flow rate, though capital costs remain prohibitive for small labs .

Análisis De Reacciones Químicas

3-(3-Methyl-3H-diazirin-3-yl)propanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine group using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Protein Immobilization

One of the primary applications of 3-(3-Methyl-3H-diazirin-3-yl)propanamide is in the immobilization of proteins on surfaces. The diazirine moiety allows for the formation of stable covalent bonds with protein residues when irradiated with UV light (around 360 nm).

Case Study: Fiber Optic Biosensor Development

Ye et al. demonstrated the use of this compound in developing a silica-based fiber optic biosensor (FOB). The immobilization of antibodies onto the sensor surface facilitated the detection of specific analytes, showcasing the effectiveness of diazirine-based crosslinkers in biosensor technology .

Chemiluminescent Immunosensors

Another significant application is in the construction of chemiluminescent immunosensors. The compound acts as an effective crosslinker, enhancing the sensitivity and specificity of the immunosensor by ensuring that antibodies are firmly attached to the sensor surface. This application was highlighted in studies targeting model analytes such as E. coli .

Synthesis and Functionalization

The synthesis of derivatives of 3-(3-Methyl-3H-diazirin-3-yl)propanamide has been explored to enhance its functional properties. For example, modifications can be made to introduce different functional groups that can further improve its reactivity or solubility in various solvents.

The versatility of 3-(3-Methyl-3H-diazirin-3-yl)propanamide suggests numerous future applications in areas like:

- Targeted Drug Delivery: Utilizing its photoactivatable properties for controlled release mechanisms.

- Tissue Engineering: As a scaffold material that can facilitate cell attachment and growth.

Innovations in reactionware technology have also been explored to enhance the synthesis processes for diazirines, potentially leading to more efficient production methods .

Mecanismo De Acción

The mechanism of action of 3-(3-methyl-3H-diazirin-3-yl)propanamide involves the formation of covalent bonds with nearby protein residues upon exposure to UV light. The diazirine ring undergoes photolysis, generating a highly reactive carbene intermediate. This intermediate can insert into C-H, N-H, or O-H bonds of nearby molecules, forming stable covalent bonds . This property makes it an effective tool for immobilizing proteins and other biomolecules onto surfaces.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 5-nitro-2-(propan-2-yl)-1,3-benzoxazole with analogs:

<sup>a</sup> LogP values estimated using fragment-based methods.

<sup>b</sup> Calculated based on molecular formula C₁₀H₉N₂O₃.

Key Observations :

- Substituent Effects : The 4-butylphenyl group in the analog from increases molecular weight and LogP compared to the isopropyl-substituted target compound, suggesting reduced solubility but enhanced lipophilicity. This may explain its poor cellular uptake despite potent in vitro topoisomerase inhibition .

- Nitro Positioning : The nitro group at C5 is conserved across analogs, a critical feature for DNA topoisomerase I/IIα inhibition .

Pharmacological Activity

Topoisomerase Inhibition

- 5-Nitro-2-(4-butylphenyl)benzoxazole: Demonstrated IC₅₀ = 2 µM against DNA topoisomerases I/IIα, outperforming etoposide (IC₅₀ = 10 µM) in cell-free assays.

Antimicrobial and Antiviral Potential

- Benzoxazole-Tetrazole Hybrids : Derivatives combining benzoxazole with tetrazole moieties (e.g., ) exhibit antibacterial and antifungal activities, suggesting that functionalization at C2 (e.g., with propan-2-yl) could modulate antimicrobial properties .

Q & A

Basic Questions

Q. What are the key steps in synthesizing 3-(3-methyl-3H-diazirin-3-yl)propanamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling a diazirine precursor with a propanamide derivative. Reaction optimization includes controlling temperature (e.g., maintaining 373 K for acrylamide addition ), using catalysts like sodium hydroxide, and selecting solvents such as DMF for improved solubility. Purification via recrystallization (e.g., ethanol) or vacuum distillation ensures high yield (64.7% in similar syntheses) . Adjusting stoichiometry of reactants (e.g., 1:1 molar ratio for acrylamide and pyrazole derivatives) and reaction time (~7 hours) minimizes side products .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of 3-(3-methyl-3H-diazirin-3-yl)propanamide?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm hydrogen and carbon environments, particularly distinguishing diazirine ring protons (δ ~1.5–2.0 ppm for methyl groups) and amide protons (δ ~6.5–8.0 ppm) .

- X-ray Crystallography : Resolves bond angles (e.g., C–N–N in diazirine ~107.6°) and molecular packing .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (C9H11N5O; theoretical 229.09 g/mol) and fragmentation patterns .

- HPLC : Assesses purity (>98%) under reverse-phase conditions .

Q. What are the stability considerations for storing 3-(3-methyl-3H-diazirin-3-yl)propanamide, and how does molecular structure influence its reactivity?

- Methodological Answer : The diazirine ring is light-sensitive; store in amber vials at –20°C . The methyl group on diazirine enhances steric stability, while the propanamide backbone increases solubility in polar solvents. Reactivity under UV light (365 nm) enables photo-crosslinking, but prolonged exposure degrades the compound .

Advanced Research Questions

Q. How can researchers design experiments to utilize 3-(3-methyl-3H-diazirin-3-yl)propanamide in photoaffinity labeling studies of protein-protein interactions?

- Methodological Answer :

- Genetic Incorporation : Use engineered tRNA/synthetase systems to integrate the compound as an unnatural amino acid (UAA) into target proteins (e.g., DiZHSeC in GPCRs) .

- Crosslinking : Irradiate at 365 nm to activate the diazirine, forming covalent bonds with proximal interacting molecules .

- Validation : Combine with mass spectrometry (MS) to identify crosslinked peptides and interaction sites. Include negative controls (non-UV-exposed samples) to exclude non-specific binding .

Q. What strategies can address inconsistent crosslinking efficiency when using this compound in photoaffinity labeling?

- Methodological Answer :

- Optimize UV Exposure : Titrate duration (e.g., 5–30 seconds) to balance activation vs. degradation .

- Concentration Gradients : Test 10–100 µM compound concentrations to avoid steric hindrance .

- Structural Analogues : Compare with diazirine derivatives (e.g., trifluoromethyl-diazirine) to improve reactivity .

- Quencher Agents : Add scavengers like β-mercaptoethanol to reduce background noise .

Q. How does the incorporation of 3-(3-methyl-3H-diazirin-3-yl)propanamide into unnatural amino acids enhance the study of GPCR interactions?

- Methodological Answer : As a photoaffinity probe, it enables temporal and spatial resolution in GPCR-ligand binding studies. For example, DiZHSeC incorporation allows mapping transient interactions (e.g., G-protein coupling) via MS after UV crosslinking. This approach bypasses crystallization challenges and captures dynamic conformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.